molecular formula C9H12N2O B13876597 N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

Katalognummer: B13876597
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: XNBPJQKUNJTMIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine is a heterocyclic compound with a unique structure that combines a pyran ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of molecular iodine as a catalyst to facilitate the formation of the pyran ring . Another approach utilizes titanocene-catalyzed reductive domino reactions to achieve the desired structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are likely to be employed to ensure sustainable and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium hydride (NaH), and sodium borohydride (NaBH4) . Reaction conditions typically involve mild temperatures and solvent-free environments to promote efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Wirkmechanismus

The mechanism of action of N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine stands out due to its unique combination of a pyran and pyridine ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H12N2O

Molekulargewicht

164.20 g/mol

IUPAC-Name

N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

InChI

InChI=1S/C9H12N2O/c1-10-7-4-6-12-8-3-2-5-11-9(7)8/h2-3,5,7,10H,4,6H2,1H3

InChI-Schlüssel

XNBPJQKUNJTMIP-UHFFFAOYSA-N

Kanonische SMILES

CNC1CCOC2=C1N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.